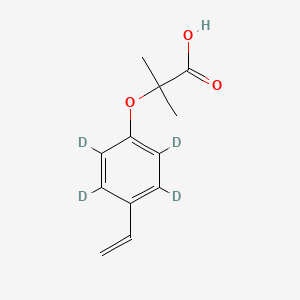

Ciprofibrate impurity A-d4

説明

Role of Isotopic Labeling in Chemical and Pharmaceutical Sciences

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. musechem.comsimsonpharma.com This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a unique "tag" that can be detected by analytical instruments. musechem.commetsol.com In the pharmaceutical sciences, this technique is indispensable. simsonpharma.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and safe for use in a wide range of studies, including clinical trials. metsol.comscitechnol.comnih.gov They are crucial for understanding drug metabolism, pharmacokinetics (how the body processes a drug), and pharmacodynamics (what a drug does to the body). musechem.comsimsonpharma.comnih.gov By labeling a drug molecule, researchers can trace its journey through a biological system, identify its metabolites, and gain insights into its mechanism of action. simsonpharma.comscitechnol.comchemicalsknowledgehub.com This detailed molecular-level understanding is vital for developing safer and more effective medications. musechem.com

| Isotope | Natural Abundance (%) | Characteristics | Common Applications in Pharma |

| Deuterium (²H) | 0.015 | Stable isotope of hydrogen. | Internal standards in mass spectrometry, metabolic pathway studies. musechem.comscitechnol.com |

| Carbon-13 (¹³C) | 1.1 | Stable isotope of carbon. | NMR spectroscopy for structure elucidation, metabolic studies. musechem.commetsol.com |

| Nitrogen-15 (¹⁵N) | 0.37 | Stable isotope of nitrogen. | Protein structure determination, nitrogen cycle studies. musechem.commetsol.com |

| Oxygen-18 (¹⁸O) | 0.2 | Stable isotope of oxygen. | Mechanistic studies, metabolic pathway analysis. |

Overview of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) and Formulations

Impurity profiling is the identification, characterization, and quantification of unwanted chemical substances within an API or finished drug product. pharmainfo.inajprd.comijsr.net These impurities can originate from various sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the drug substance over time, or residual solvents. ijsr.netijcrt.orgresearchgate.net

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities. ajprd.combiotech-spain.commedwinpublishers.com This is because even trace amounts of impurities can potentially affect the efficacy and, more importantly, the safety of a pharmaceutical product. ajprd.combiomedres.us The process of impurity profiling is a critical component of quality control and regulatory compliance, ensuring that every batch of a drug is consistent and safe for patient use. ijsr.netijcrt.orgbiomedres.us

Types of Impurities in Pharmaceuticals:

Organic Impurities : These can be process-related (e.g., starting materials, by-products) or drug-related (e.g., degradation products). researchgate.netbiotech-spain.com

Inorganic Impurities : These derive from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals. ijsr.netijprajournal.com

Residual Solvents : These are organic volatile chemicals used during production that may remain in the final product. ijsr.netbiomedres.us

Contextual Importance of Deuterated Impurities in Analytical Methodologies

In the landscape of analytical chemistry, particularly in quantitative analysis, deuterated compounds serve as invaluable tools. clearsynth.com Their most significant application is as internal standards (IS) for highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). aptochem.comnih.gov

An internal standard is a compound with known properties and concentration added to a sample to correct for variations during analysis. aptochem.com A deuterated version of an analyte (the substance being measured) is considered the ideal internal standard. aptochem.com Because its chemical structure is nearly identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comnih.gov However, due to the presence of deuterium atoms, it has a slightly higher mass, allowing the mass spectrometer to easily distinguish it from the non-deuterated analyte. clearsynth.comaptochem.com

This co-elution and similar ionization behavior allow the deuterated internal standard to accurately compensate for matrix effects (interference from other compounds in the sample) and variations in instrument response. clearsynth.comtexilajournal.com The use of these standards significantly improves the accuracy, precision, and robustness of quantitative bioanalytical methods. clearsynth.comaptochem.comadventchembio.com

Rationale for Research on Specific Deuterated Impurities, such as Ciprofibrate Impurity A-d4

Ciprofibrate is a lipid-lowering agent. clearsynth.com During its synthesis or storage, impurities can form, one of which is known as Ciprofibrate Impurity A. clearsynth.commedchemexpress.com To ensure the quality and safety of Ciprofibrate, regulatory authorities require that the levels of such impurities are strictly monitored and controlled. ajprd.com

This necessitates a highly accurate and reliable analytical method for quantifying Ciprofibrate Impurity A in the bulk drug or final formulation. To achieve this, a deuterated internal standard is essential. Ciprofibrate Impurity A-d4 is the deuterium-labeled analogue of Ciprofibrate Impurity A, where four hydrogen atoms have been replaced by deuterium.

特性

分子式 |

C12H14O3 |

|---|---|

分子量 |

210.26 g/mol |

IUPAC名 |

2-methyl-2-(2,3,5,6-tetradeuterio-4-ethenylphenoxy)propanoic acid |

InChI |

InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)/i5D,6D,7D,8D |

InChIキー |

IIJBUUJYXSWCGW-KDWZCNHSSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C=C)[2H])[2H])OC(C)(C)C(=O)O)[2H] |

正規SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C |

製品の起源 |

United States |

Advanced Analytical Applications of Ciprofibrate Impurity A D4

Utilization as an Internal Standard in Quantitative Analysis

Ciprofibrate impurity A-d4, a stable isotope-labeled analogue of Ciprofibrate impurity A, serves as an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis. clearsynth.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and controls in an analysis. By comparing the response of the target analyte to the response of the internal standard, analysts can achieve more accurate and precise quantification. clearsynth.com Deuterated standards, such as Ciprofibrate impurity A-d4, are considered the gold standard for many applications because their physical and chemical properties are nearly identical to the analyte of interest, yet they are distinguishable by mass spectrometry. chromforum.orgscioninstruments.com

The use of deuterated internal standards like Ciprofibrate impurity A-d4 is especially advantageous in methods based on mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). waters.com The high sensitivity and selectivity of LC-MS/MS make it a premier technique for trace analysis. waters.com Stable isotope-labeled internal standards (SIL-IS) are nearly ideal for these methods because they co-elute with the non-labeled analyte and exhibit identical behavior during sample extraction and ionization. waters.comkcasbio.com

The key advantage lies in the mass difference. While the deuterated standard behaves almost identically to the target analyte during chromatographic separation, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to detect and measure both compounds independently. scioninstruments.com This distinction is crucial for accurate measurement and quantification. clearsynth.com

Table 1: Comparison of Analyte and Deuterated Internal Standard Properties in LC-MS/MS

| Property | Analyte (e.g., Ciprofibrate) | Deuterated Internal Standard (Ciprofibrate Impurity A-d4) | Rationale for Advantage in MS |

|---|---|---|---|

| Chemical Behavior | Identical | Nearly Identical | Ensures co-extraction and similar behavior during sample preparation. waters.com |

| Chromatographic Retention Time | Elutes at a specific time | Co-elutes or elutes very close to the analyte. chromforum.orgkcasbio.com | Experiences the same matrix effects at the same time as the analyte. kcasbio.com |

| Mass-to-Charge Ratio (m/z) | Specific m/z | Distinctly higher m/z due to deuterium (B1214612) atoms. | Allows the mass spectrometer to differentiate and separately quantify the analyte and the standard. scioninstruments.com |

| Ionization Efficiency | Variable, subject to matrix effects. | Nearly identical to the analyte. | Experiences the same degree of ion suppression or enhancement as the analyte. chromforum.org |

In complex biological or environmental samples, the "matrix" consists of all components other than the analyte of interest. waters.com These components can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as matrix effect. waters.comkcasbio.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which are significant sources of imprecision and inaccuracy in quantitative analyses. waters.com

Ciprofibrate impurity A-d4 effectively compensates for these matrix effects. Because it is chemically almost identical to the analyte and co-elutes from the liquid chromatography column, it is exposed to the same interfering matrix components at the same time. chromforum.orgkcasbio.com Therefore, it experiences the same degree of ion suppression or enhancement. waters.com By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, leading to a more accurate and reliable quantification of the analyte. kcasbio.com

By compensating for variabilities in sample preparation, injection volume, and instrument response (including matrix effects and instrumental drift), the deuterated internal standard minimizes errors that would otherwise compromise the results. clearsynth.comscioninstruments.com This correction allows researchers to confidently determine the concentration of an analyte in a sample. clearsynth.com Using a SIL-IS can reduce the time needed for method development and prevent costly investigations into assay performance that might arise from using a less suitable surrogate standard. kcasbio.com

Role in Impurity Profiling and Quantification of Ciprofibrate

Beyond its general use, Ciprofibrate impurity A-d4 plays a specific and critical role in the impurity profiling of the parent drug, Ciprofibrate. Impurity profiling is the identification and quantification of all potential impurities and degradation products in a pharmaceutical substance. This process is essential for ensuring the safety and efficacy of the final drug product.

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of a drug substance or drug product over time. ijpsm.comchromatographyonline.com The development of such a method involves subjecting the drug to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate its potential degradation products. ceon.rsakjournals.com The method must then be able to separate and quantify the active pharmaceutical ingredient (API) from all these degradation products. chromatographyonline.comchromatographyonline.com

In the development and validation of a SIAM for Ciprofibrate, Ciprofibrate impurity A-d4 would be the ideal internal standard. ceon.rsakjournals.com As the Ciprofibrate in the sample degrades under stress, the internal standard remains stable, providing a constant reference point for accurately quantifying the remaining amount of the parent drug and ensuring the mass balance is maintained.

Table 2: Illustrative Forced Degradation of Ciprofibrate

| Stress Condition | Description | Degradation of Ciprofibrate Observed | Role of Ciprofibrate Impurity A-d4 |

|---|---|---|---|

| Acid Hydrolysis | Treatment with acidic solution (e.g., 0.1 N HCl). | Yes, significant degradation observed. ceon.rsakjournals.com | Accurately quantifies the remaining Ciprofibrate by correcting for analytical variability. |

| Base Hydrolysis | Treatment with basic solution (e.g., 0.1 N NaOH). | Yes, significant degradation observed. ceon.rsakjournals.com | Serves as a stable reference against which the analyte is measured. |

| Oxidation | Treatment with an oxidizing agent (e.g., 30% H₂O₂). | Yes, degradation observed. ceon.rs | Ensures precise measurement of the parent drug peak, even if its intensity decreases. |

| Thermal Degradation | Exposure to high temperature (e.g., 100°C). | Stable, no significant degradation. ceon.rsakjournals.com | Confirms method accuracy and precision in samples where the drug is stable. |

| Photolytic Degradation | Exposure to UV light. | Stable, no significant degradation. ceon.rs | Provides a consistent signal for ratio-based quantification. |

A validated stability-indicating method must not only assay the parent drug but also quantify the related substances and degradation products that are formed. akjournals.com The presence and amount of these impurities are critical quality attributes that must be controlled within specified limits.

Using Ciprofibrate impurity A-d4 as an internal standard ensures that the quantification of these related substances is also robust and accurate. While the internal standard is specifically an analogue of Impurity A, its stable and predictable behavior throughout the analytical process helps to correct for systemic errors. This improves the reliability of the quantification for all compounds of interest in the chromatogram, including other impurities and degradation products that are structurally similar to the parent drug. akjournals.com This makes it a vital component in the quality control (QC) applications for Ciprofibrate. synzeal.comcleanchemlab.com

Application in Quality Control and Assurance of Ciprofibrate

The quality control and assurance of the lipid-lowering agent Ciprofibrate necessitates rigorous analytical monitoring to detect and quantify any impurities. Ciprofibrate impurity A is a known process-related impurity that must be carefully controlled to meet regulatory standards. The deuterated analogue, Ciprofibrate impurity A-d4, serves as a highly valuable internal standard for chromatographic assays.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis, particularly in mass spectrometry-based methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). This is due to the chemical and physical similarities between the analyte (Ciprofibrate impurity A) and the internal standard (Ciprofibrate impurity A-d4). They co-elute chromatographically and exhibit similar ionization efficiencies, which allows for accurate correction of variations in sample preparation, injection volume, and matrix effects.

Key Advantages of Ciprofibrate Impurity A-d4 in Quality Control:

| Feature | Advantage | Analytical Impact |

| Identical Retention Time | Co-elution with the non-labeled impurity. | Minimizes variability due to chromatographic shifts. |

| Similar Ionization Efficiency | Comparable response in the mass spectrometer. | Allows for accurate ratiometric quantification. |

| Distinct Mass-to-Charge Ratio | Easily distinguishable from the native impurity by the mass spectrometer. | Enables precise and unambiguous quantification. |

| Correction for Matrix Effects | Experiences similar signal suppression or enhancement as the analyte. | Improves the accuracy and precision of results in complex sample matrices. |

This table is interactive. Click on the headers to sort.

The application of Ciprofibrate impurity A-d4 as an internal standard significantly enhances the robustness and reliability of analytical methods for impurity profiling in both bulk drug substance and finished pharmaceutical products. This ensures that the levels of Ciprofibrate impurity A are maintained within the stringent limits set by regulatory authorities, thereby guaranteeing the safety and quality of Ciprofibrate.

Isotopic Labeling for Mechanistic Elucidation in Degradation Studies

Understanding the degradation pathways of a drug substance is a critical component of its development and stability testing. Isotopic labeling with stable isotopes, such as the deuterium in Ciprofibrate impurity A-d4, provides a powerful technique for these investigations. By introducing a "heavy" version of a molecule into a degradation study, researchers can trace its fate and unravel complex chemical transformations.

Tracing Degradation Pathways and By-product Formation

Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, light, heat). When studying the degradation of Ciprofibrate that may involve the formation or further degradation of impurity A, the use of Ciprofibrate impurity A-d4 can be instrumental.

By spiking a sample with Ciprofibrate impurity A-d4 and subjecting it to stress conditions, any degradation products originating from this impurity will retain the deuterium label. This allows for the unambiguous identification of its specific degradants using mass spectrometry, even in a complex mixture of other degradation products from the parent Ciprofibrate molecule. This technique is invaluable for constructing a comprehensive degradation map.

Hypothetical Degradation Tracing using Ciprofibrate Impurity A-d4:

| Stress Condition | Potential Degradation Product from Impurity A-d4 | Analytical Observation (MS) |

| Oxidation | Oxidized Impurity A-d4 | A new peak with a mass shift corresponding to the addition of oxygen, still containing the deuterium label. |

| Hydrolysis | Hydrolyzed Impurity A-d4 | A new peak with a mass shift corresponding to the addition of water, retaining the deuterium label. |

| Photolysis | Photodegradant of Impurity A-d4 | A new peak with a specific mass fragmentation pattern, where key fragments retain the deuterium label. |

This table is interactive. Click on the headers to sort.

Kinetic Isotope Effects in Reaction Mechanism Investigations

The substitution of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction if the bond to that atom is broken in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower reaction rate.

By comparing the degradation rate of Ciprofibrate impurity A with that of Ciprofibrate impurity A-d4, researchers can determine if a specific C-H bond cleavage is involved in the rate-limiting step of a particular degradation pathway. A significant KIE (a ratio of the rate constants, kH/kD, greater than 1) provides strong evidence for a specific reaction mechanism. This level of mechanistic detail is crucial for understanding the intrinsic stability of the impurity and, by extension, the drug substance, and can guide the development of more stable formulations.

Regulatory and Quality Assurance Perspectives on Deuterated Impurities

Regulatory Challenges and Evolving Guidelines for Isotopic Impurities

The lack of specific regulatory guidance for isotopic impurities creates a significant challenge for pharmaceutical developers. nih.gov Companies are often in a position of having to justify their control strategies for deuterated impurities on a case-by-case basis with regulatory authorities. nih.gov

There is an ongoing discussion within the industry and with regulatory bodies to develop a science-based approach for the synthesis, analysis, and control of deuterated APIs and their impurities. researchgate.net This includes proposals to establish a framework for assessing the potential risks associated with isotopic impurities, considering their unique properties. nih.gov

The FDA has considered deuterated drugs to be different active moieties from their non-deuterated counterparts, making them eligible for new chemical entity (NCE) exclusivity. salamandra.net This recognition underscores the significant impact of deuteration on a molecule's properties and suggests that a distinct regulatory approach for their impurities is warranted.

Importance of Certified Reference Materials for Ciprofibrate Impurity A-d4

Certified Reference Materials (CRMs) play a crucial role in ensuring the accuracy and traceability of analytical measurements. quality-pathshala.comnih.govchimia.ch For a specific deuterated impurity like Ciprofibrate impurity A-d4, a CRM would provide a highly characterized standard with a certified value for its purity and isotopic enrichment, along with a statement of metrological traceability. quality-pathshala.comresearchgate.net

The use of CRMs is essential for:

Method Validation: Establishing the accuracy, precision, and linearity of analytical methods used for impurity testing. quality-pathshala.com

Instrument Calibration: Ensuring that analytical instruments are performing correctly. nih.gov

Quality Control: Providing a benchmark for routine testing of batches of the drug substance. alfa-chemistry.com

Given the analytical challenges associated with separating and quantifying isotopic impurities, the availability of a CRM for Ciprofibrate impurity A-d4 would be invaluable for ensuring consistent and reliable quality control. acs.org

Implications for Pharmaceutical Development and Manufacturing

The presence of deuterated impurities has significant implications throughout the pharmaceutical development and manufacturing process. veeprho.comvenable.com

During Development:

Process Chemistry: The synthesis route for the deuterated API must be designed to minimize the formation of isotopic impurities. toref-standards.comregistech.com This requires careful selection of deuterated starting materials and reagents, as well as optimization of reaction conditions. veeprho.com

Analytical Development: Robust analytical methods must be developed and validated to accurately separate and quantify the deuterated API from its isotopic impurities. pharmuni.combiopharminternational.comscribd.com This can be particularly challenging due to the similar physicochemical properties of these compounds. acs.org

Toxicology: The potential toxicological effects of deuterated impurities need to be assessed. nih.gov This may involve dedicated safety studies if the impurity levels exceed the qualification thresholds. ich.org

During Manufacturing:

Process Control: Strict in-process controls are necessary to ensure the consistent production of the deuterated API with a well-defined impurity profile. toref-standards.comnih.gov

Quality Control: Routine testing of the final API is required to ensure that the levels of deuterated impurities, including Ciprofibrate impurity A-d4, are within the established specifications. alfa-chemistry.com

Stability Studies: The stability of the deuterated API and the potential for the formation of degradation products, which may also be deuterated, must be evaluated under various storage conditions. registech.com

Future Directions in Research Pertaining to Ciprofibrate Impurity A D4

Development of Novel Analytical Techniques for Trace-Level Detection

The precise quantification of Ciprofibrate Impurity A-d4, particularly at trace levels, is paramount for its effective use as an internal standard and for understanding its potential impact. Future research will likely focus on the development of highly sensitive and selective analytical methodologies.

Current state-of-the-art techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) form the bedrock of impurity analysis. However, the drive for lower detection limits and enhanced resolution will push the boundaries of these technologies. Innovations such as two-dimensional liquid chromatography (2D-LC) coupled with high-resolution mass spectrometry (HRMS) could offer superior separation of complex sample matrices and more accurate identification of trace impurities.

Furthermore, the exploration of novel ionization techniques in mass spectrometry could improve the ionization efficiency of Ciprofibrate Impurity A-d4 and its related substances, leading to lower limits of detection (LOD) and quantification (LOQ). Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) also presents a promising avenue, offering high separation efficiency and minimal sample consumption.

Table 1: Comparison of Potential Analytical Techniques for Trace-Level Detection

| Technique | Potential Advantages for Ciprofibrate Impurity A-d4 Analysis | Current Limitations |

|---|---|---|

| 2D-LC-HRMS | Enhanced peak capacity and resolution, improved separation from isomers. | Increased analysis time and complexity of data interpretation. |

| GC-MS with advanced derivatization | Suitable for volatile impurities, derivatization can improve thermal stability and chromatographic behavior. | Potential for incomplete derivatization and introduction of artifacts. |

| CE-MS | High separation efficiency, low sample and solvent consumption. | Lower loading capacity compared to LC, potential for matrix effects. |

Advanced Computational Chemistry Approaches for Impurity Prediction

Computational chemistry is poised to revolutionize the prediction and characterization of pharmaceutical impurities. For Ciprofibrate Impurity A-d4, in silico approaches can provide valuable insights into its formation pathways, potential degradation products, and spectroscopic properties.

Density functional theory (DFT) calculations can be employed to predict the thermodynamic and kinetic stability of Ciprofibrate Impurity A-d4 and its potential isomers. This can help in identifying the most likely impurities that may form during the synthesis or storage of the deuterated standard. Furthermore, computational models can predict spectroscopic data, such as nuclear magnetic resonance (NMR) and infrared (IR) spectra, which can aid in the structural elucidation of unknown impurities detected during analysis.

Machine learning algorithms, trained on large datasets of known impurity profiles, could also be developed to predict the likelihood of specific impurities forming under different reaction or storage conditions. This predictive capability would enable a more proactive and targeted approach to impurity control.

Expanding the Scope of Isotopic Labeling in Pharmaceutical Impurity Research

The use of stable isotopes, such as deuterium (B1214612), is well-established for quantitative analysis. However, the future of isotopic labeling in pharmaceutical impurity research extends beyond its role in internal standards. The deliberate incorporation of isotopic labels at various positions within the Ciprofibrate molecule during its synthesis can serve as a powerful tool for mechanistic studies.

By tracking the fate of the deuterium labels in Ciprofibrate Impurity A-d4, researchers can elucidate the precise chemical transformations that lead to its formation. This information is invaluable for optimizing synthetic routes to minimize the generation of this and other impurities.

Furthermore, the synthesis of isotopically labeled versions of other potential Ciprofibrate impurities can aid in their definitive identification and quantification in complex mixtures. This expanded library of labeled standards would significantly enhance the accuracy and reliability of impurity profiling.

Harmonization of Global Regulatory Standards for Deuterated Impurities

As the use of deuterated compounds in pharmaceutical analysis becomes more widespread, the need for clear and harmonized global regulatory standards becomes increasingly urgent. Currently, the regulatory landscape for deuterated impurities can be complex and may vary between different regions and pharmacopeias.

Future efforts will likely focus on establishing consensus guidelines on several key aspects, including:

Thresholds for reporting and identification: Defining acceptable limits for deuterated impurities in API and drug products.

Qualification requirements: Establishing the necessary toxicological data to qualify a deuterated impurity.

Analytical method validation: Outlining the specific validation parameters required for analytical methods used to control deuterated impurities.

International collaboration between regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) will be crucial in achieving this harmonization. The establishment of clear and consistent global standards will streamline the drug development and approval process and ensure a unified approach to the safety and quality of pharmaceuticals worldwide.

Q & A

Q. What is the role of Ciprofibrate impurity A-d4 in studying PPARα activation mechanisms?

Ciprofibrate impurity A-d4, as a deuterium-labeled analog of Ciprofibrate impurity A, is primarily used as an internal standard in LC-MS/MS assays to quantify PPARα activation levels. Ciprofibrate directly increases PPARα phosphorylation, which regulates lipid metabolism and peroxisome proliferation. Researchers should validate its stability in solvent matrices (e.g., methanol or plasma) and confirm isotopic purity (>99%) to avoid interference in quantification .

Q. How can researchers design experiments to assess the hepatotoxicity of Ciprofibrate impurity A-d4 in preclinical models?

Use male rodent models (e.g., rats) with oral administration of Ciprofibrate impurity A-d4 at 50–100 mg/kg for 21 days. Monitor liver enzymes (ALT, AST, ALP) and bilirubin levels as biomarkers. Include histopathological analysis of liver sections to assess vascular congestion, necrosis, and epithelial damage. Co-administration with hepatoprotective agents (e.g., garlic aqueous extract) can serve as a positive control to mitigate toxicity .

Q. What analytical methods are recommended for impurity profiling of Ciprofibrate impurity A-d4?

Employ reversed-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to separate and quantify Ciprofibrate impurity A-d4 from parent compounds. Deuterium labeling reduces isotopic interference, but method validation must include forced degradation studies (acid/base hydrolysis, thermal stress) to confirm stability. Note that degradation kinetics may not follow standard models, requiring non-linear regression analysis .

Advanced Research Questions

Q. How can contradictory data on Ciprofibrate’s degradation pathways be resolved in impurity studies?

Degradation studies under thermal (TG) or hydrolytic stress often yield non-reproducible intermediates due to complex reaction pathways. Use multi-parametric approaches:

- Thermogravimetry-DSC (TG-DSC) to identify phase transitions and decomposition thresholds.

- NMR spectroscopy to track deuterium retention during hydrolysis.

- Principal Component Analysis (PCA) to cluster degradation patterns and isolate variables causing variability (e.g., solvent polarity, temperature ramps) .

Q. What experimental strategies address the lack of reproducibility in Ciprofibrate impurity A-d4 pharmacokinetic studies?

Standardize protocols for:

- Sample preparation : Use deuterated solvents to minimize isotopic exchange.

- In vivo sampling : Collect blood/liver tissues at consistent circadian intervals to account for metabolic fluctuations.

- Data normalization : Express PPARα phosphorylation levels relative to housekeeping proteins (e.g., β-actin) in Western blot assays .

Q. How can researchers model the hepatoprotective effects of co-administered agents against Ciprofibrate impurity A-d4 toxicity?

Design dose-response studies with hepatoprotective agents (e.g., garlic extract) using isobolographic analysis to evaluate synergistic or antagonistic interactions. Measure:

Q. What computational tools are suitable for predicting the metabolic fate of Ciprofibrate impurity A-d4?

Apply in silico ADMET platforms (e.g., SwissADME, MetaCore) to predict cytochrome P450 interactions and deuterium retention rates. Validate predictions with stable isotope tracer studies in hepatocyte cultures. Key parameters include:

- Isotope effects : Deuteration at specific positions (e.g., methyl groups) may alter metabolic clearance.

- PPARα binding affinity : Molecular docking simulations (AutoDock Vina) can compare impurity A-d4 with native Ciprofibrate .

Key Considerations for Research Design

- Ethical compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., dose-limiting studies in rodents) .

- Data integrity : Archive raw spectra, chromatograms, and histopathology slides in FAIR-aligned repositories for peer review .

- Contradictory findings : Use Bradford Hill criteria to assess causality in hepatotoxicity studies, emphasizing dose-response consistency and biological plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。